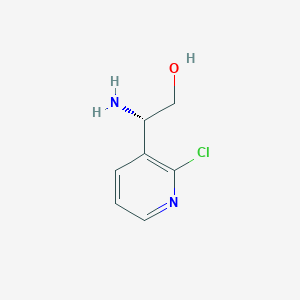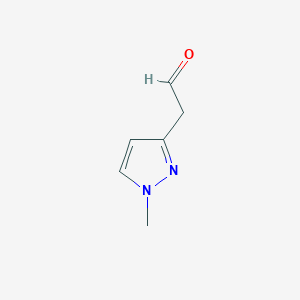![molecular formula C9H12N2 B13558825 6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B13558825.png)
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by a fused ring structure that includes both pyridine and azepine rings. Its unique structure makes it a valuable scaffold for the development of novel pharmaceuticals and other chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones under Staudinger–aza-Wittig reaction conditions . This method includes multiple steps and allows for the preparation of gram quantities of the target compound.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridoazepines, depending on the specific reagents and conditions used.
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel chemical entities.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound is used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine involves its interaction with specific molecular targets. For instance, it has been studied as a scaffold for CCR2 antagonists, which are involved in various therapeutic areas such as chronic inflammatory diseases, diabetes, neuropathic pain, atherogenesis, and cancer . The compound’s structure allows it to bind to these receptors and inhibit their activity, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
- 8-hydroxy-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde
Uniqueness
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine is unique due to its specific ring structure and the ability to serve as a versatile scaffold for various chemical modifications. This makes it particularly valuable in the development of novel pharmaceuticals and other chemical entities.
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine |
InChI |
InChI=1S/C9H12N2/c1-2-8-6-11-5-3-9(8)7-10-4-1/h3,5-6,10H,1-2,4,7H2 |
InChI Key |
PVHAJUVUESKYTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CNC1)C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13558743.png)

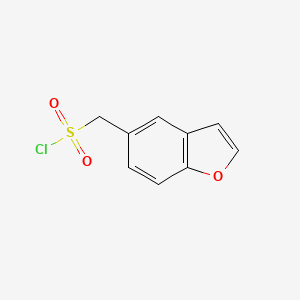

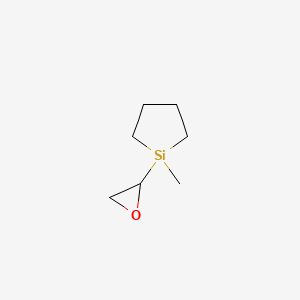
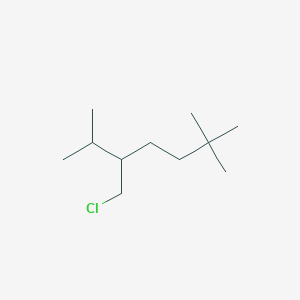
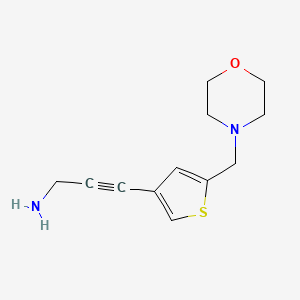
![6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13558775.png)
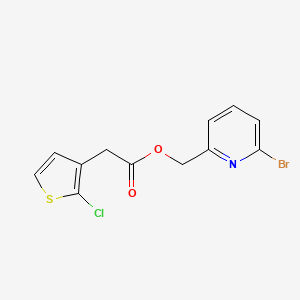

![2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride](/img/structure/B13558783.png)
